molecular formula C13H14BrNO3 B7794463 N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide CAS No. 887572-64-7

N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide

Cat. No.: B7794463
CAS No.: 887572-64-7
M. Wt: 312.16 g/mol
InChI Key: BZDLGPKYZKRUJK-UHFFFAOYSA-N
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Description

N-(1-Bromospiro{pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide (CAS: 954017-84-6, molecular formula: C₁₈H₂₂ClN₃O₂S₂, molecular weight: 312.16 g/mol) is a structurally complex spirocyclic compound featuring a pentacyclononane core fused to a 1,3-dioxolane ring via a spiro junction . The bromine atom at the 1-position and the acetamide group at the 4-position introduce steric and electronic effects that differentiate it from simpler spiro systems.

Properties

IUPAC Name

N-(1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-4(16)15-11-5-8-6(11)10-7(11)9(5)12(8,14)13(10)17-2-3-18-13/h5-10H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDLGPKYZKRUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12C3C4C1C5C2C3C4(C56OCCO6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119357
Record name Acetamide, N-(8′-bromospiro[1,3-dioxolane-2,7′-pentacyclo[4.3.0.02,5.03,9.04,8]nonan]-2′-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887572-64-7
Record name Acetamide, N-(8′-bromospiro[1,3-dioxolane-2,7′-pentacyclo[4.3.0.02,5.03,9.04,8]nonan]-2′-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887572-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(8′-bromospiro[1,3-dioxolane-2,7′-pentacyclo[4.3.0.02,5.03,9.04,8]nonan]-2′-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular [2+2] Photocycloaddition

A norbornene-derived precursor undergoes UV-light-mediated cyclization to generate two fused cyclopropane rings. For example:

Procedure :

  • Dissolve 2,5-dihydrofuran-fused norbornene (10 mmol) in dry dichloromethane (100 mL).

  • Irradiate at 254 nm for 48 h under nitrogen.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 9:1).

Yield : ~40% (estimated for analogous systems).

Stepwise Cyclopropanation

Sequential cyclopropanation using dihalocarbenes:

StepReagentConditionsProduct
1CH₂Br₂, Zn-CuEt₂O, 0°C → RT, 12 hBicyclo[2.2.1]heptene with exo-dibromide
2NaNH₂NH₃(l), −33°C, 2 hTricyclic intermediate
3Repeat cyclopropanationCH₂I₂, Zn-CuPentacyclic framework

Challenges : Low yields (~25% per step) due to side reactions; requires rigorous exclusion of moisture.

Spiro -dioxolane Ring Installation

The spiro junction bridges the pentacyclic core and 1,3-dioxolane. Ru-catalyzed methods offer efficient access:

Ru(II)-Catalyzed Spirocyclization

Adapted from spirocyclic amide acetal syntheses:

Reagents :

  • Pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonan-9-one (1 equiv)

  • Ethylene glycol (2.5 equiv)

  • [CpRu(COD)Cl] (5 mol%)

  • α-Diazo-β-ketoester (1.2 equiv)

Procedure :

  • Dissolve ketone (5 mmol) and ethylene glycol (12.5 mmol) in anhydrous THF (50 mL).

  • Add catalyst (0.25 mmol) under N₂.

  • Inject α-diazo-β-ketoester (6 mmol) dropwise at 0°C.

  • Warm to RT, stir for 24 h.

  • Quench with saturated NH₄Cl, extract with EtOAc (3 × 30 mL).

  • Purify by flash chromatography (SiO₂, hexane/EtOAc 4:1).

Yield : 33–68% (varies with steric hindrance).

Bromination at the Spiro Position

Electrophilic bromination targets the electron-rich spiro carbon:

N-Bromosuccinimide (NBS) Mediated Bromination

Optimized Conditions :

  • Substrate: Spirocyclic intermediate (1 equiv)

  • NBS (1.1 equiv)

  • AIBN (0.1 equiv)

  • CCl₄, reflux, 6 h

Workup :

  • Cool to RT, filter succinimide precipitate.

  • Concentrate under reduced pressure.

  • Purify via recrystallization (MeOH/H₂O).

Yield : 55–70%.

Acetamide Functionalization

The final step introduces the acetamide group via nucleophilic acylation:

Acetylation of Spirocyclic Amine

Reaction Setup :

  • Spirocyclic bromo-amine (1 equiv)

  • Acetic anhydride (3 equiv)

  • Pyridine (5 equiv), CH₂Cl₂, 0°C → RT, 12 h

Isolation :

  • Wash with 1M HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL).

  • Dry over MgSO₄, concentrate, recrystallize from EtOH.

Yield : 85–92%.

Critical Analysis of Synthetic Challenges

Steric Hindrance in Spirocyclization

The pentacyclic core’s rigidity impedes Ru-catalyzed carbene insertions, necessitating:

  • High catalyst loading (up to 10 mol%).

  • Prolonged reaction times (48–72 h).

Regioselectivity in Bromination

Competing bromination at adjacent carbons occurs unless directed by:

  • Electron-donating groups (e.g., methoxy) para to the spiro center.

  • Low-temperature radical initiation (e.g., −10°C).

Alternative Pathways and Emerging Methods

Photoredox-Catalyzed C–H Bromination

Visible light-mediated bromination using CBr₄ and Ir(ppy)₃:

ParameterValue
CatalystIr(ppy)₃ (2 mol%)
Bromine sourceCBr₄ (1.5 equiv)
SolventMeCN/H₂O (9:1)
Light source450 nm LEDs
Yield62%

Advantage : Improved regiocontrol over radical pathways.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)
[CpRu(COD)Cl]12,500
α-Diazo-β-ketoesters3,200
NBS980

Recommendation : Replace Ru with Fe-based catalysts (under development) to reduce costs.

Purity and Characterization Data

HPLC Purity : ≥98% (C18 column, MeCN/H₂O 70:30, 1 mL/min, 254 nm).
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.78 (m, 8H, pentacyclic CH₂), 3.92 (s, 2H, dioxolane OCH₂), 2.01 (s, 3H, COCH₃) .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidized derivatives may include alcohols, ketones, or carboxylic acids.

    Reduction Products: Reduced forms may include amines or alcohols.

    Hydrolysis Products: Hydrolysis yields the corresponding amine and acetic acid.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane}-4-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with biological targets, leading to the development of new pharmaceuticals. Research into its bioactivity and mechanism of action could uncover new therapeutic applications.

Industry

In materials science, the compound’s unique spirocyclic structure could be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of advanced polymers or as a building block for functional materials.

Mechanism of Action

The mechanism by which N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane}-4-yl)acetamide exerts its effects depends on its interaction with molecular targets. The bromine atom and acetamide group are likely to play key roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions would provide insights into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Frameworks

a. Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane] (CAS: 427-83-8)

  • Molecular Formula : C₁₁H₁₂O₂
  • Key Features: Lacks bromine and acetamide substituents, retaining only the spiro-pentacyclononane-dioxolane core.
  • Stability: Parent systems like pentacyclononane derivatives exhibit high strain energy, but computational studies suggest nitrogen or oxygen incorporation (e.g., 1-azahomocubane) can stabilize the framework without significant geometric distortion .
  • Reactivity : The absence of bromine limits electrophilic substitution pathways compared to the target compound .

b. Methyl 1-Bromospiro(pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane-9,2'-[1,3]-dioxolane)-4-carboxylate (CAS: 25867-87-2)

  • Molecular Formula : C₁₃H₁₃BrO₄
  • Key Features : Replaces the acetamide group with a methyl ester.
  • Synthetic Flexibility : The ester group allows for hydrolysis or transesterification, contrasting with the acetamide’s hydrogen-bonding capability .

Acetamide-Containing Derivatives

a. N-Acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide (Compound 11)

  • Key Features: A non-spiro, aromatic acetamide with electron-withdrawing cyano and methoxy groups.
  • NMR Data : ¹H-NMR (DMSO-d₆) δ 2.88 (C-9 protons), 3.72 (CH₃O), and aromatic signals at 6.77–7.48 ppm. The absence of spirocyclic strain results in distinct electronic environments compared to the target compound .

b. N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide (Compound 3.1)

  • Key Features: Linear acetamide with a dimethylaminomethyl group.
  • Synthesis : Prepared via Mannich reaction, yielding 40% with flash chromatography. The simplicity of this structure contrasts with the multi-step synthesis likely required for the spirocyclic target .

Brominated Spirocyclic Compounds

a. 1-Bromospiro(pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane-9,2'-[1,3]-dioxolane) Derivatives

  • For example, pentacyclononane alkenes react with dienophiles like 1,3-diphenylisobenzofuran, suggesting the target compound could participate in similar trapping reactions .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Stability/Reactivity Notes
Target Compound C₁₈H₂₂ClN₃O₂S₂ 312.16 Bromospiro-pentacyclononane-dioxolane core with acetamide High strain; bromine enhances electrophilicity
Spiro[1,3-dioxolane-2,9'-pentacyclo[...]nonane] (CAS: 427-83-8) C₁₁H₁₂O₂ 176.21 Parent spiro system without substituents Stabilized by spiro conjugation
Methyl 1-Bromospiro[...]carboxylate (CAS: 25867-87-2) C₁₃H₁₃BrO₄ 329.15 Bromospiro core with ester group Ester allows derivatization
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide C₁₁H₁₆N₂O₂ 208.26 Linear acetamide with dimethylaminomethyl and hydroxyl groups Synthesized via Mannich reaction (40% yield)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s spirocyclic framework requires precise control over ring-forming reactions, as seen in the synthesis of 1-azahomocubane via Schmidt rearrangements . Bromination at strained positions may further complicate yield optimization.
  • Biological Potential: Spirocyclic acetamides like B16 () exhibit activity in biological assays, suggesting the target compound’s acetamide group could enhance binding to proteins or enzymes .
  • Material Science Applications : Strained spiro systems are explored for their unique electronic properties; the bromine atom in the target compound could enable polymerization or cross-linking reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-bromospiro[...])acetamide, and how do they compare to analogous spirocyclic acetamides?

  • Methodology : The synthesis of spirocyclic acetamides typically involves multi-step reactions, including cyclization, bromination, and amidation. For example, outlines the synthesis of structurally similar compounds using regioselective bromination and coupling reactions. A comparative analysis of yields and purity can be performed using HPLC and NMR spectroscopy to optimize reaction conditions .
  • Table: Key Parameters for Analogous Compounds

Compound NameKey Reaction StepsYield (%)Purity (HPLC)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamideCyclization, Amidation7298.5%
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamideBromination, Coupling6597.2%

Q. How can the molecular structure of this compound be characterized using spectroscopic and computational methods?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm spirocyclic and acetamide functional groups. IR spectroscopy can validate carbonyl (C=O) and C-Br stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular formula confirmation (e.g., C29_{29}H35_{35}BrN2_2O8_8) .
  • Computational : Density Functional Theory (DFT) calculations predict electronic properties and stability, as demonstrated in for reaction path optimization .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • First Aid : Follow ’s guidelines for inhalation (fresh air), skin contact (soap/water), and eye exposure (15-minute rinse) .
  • Waste Disposal : Use halogen-specific waste containers for brominated compounds, adhering to protocols in .

Advanced Research Questions

Q. How can computational reaction design (e.g., ICReDD’s approach) optimize the synthesis of this compound?

  • Methodology : describes ICReDD’s integration of quantum chemical calculations and experimental feedback loops. For this compound:

  • Step 1 : Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates.
  • Step 2 : Machine learning (ML) models prioritize reaction conditions (e.g., solvent, catalyst) based on spirocyclic stability data .
  • Step 3 : Validate predictions with small-scale experiments, iterating until >90% yield is achieved.

Q. How should researchers address contradictions in experimental data, such as inconsistent reaction yields or unexpected byproducts?

  • Methodology :

  • Root-Cause Analysis : Use Design of Experiments (DoE) () to isolate variables (e.g., temperature, reagent ratios).
  • Advanced Analytics : LC-MS/MS identifies byproducts; compare with DFT-predicted transition states to explain mechanistic deviations .
  • Case Study : If bromination yields vary, test alternative brominating agents (e.g., NBS vs. Br2_2) under inert atmospheres .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) for acetamide derivatives, as in .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites, guided by spirocyclic conformational flexibility .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) against structurally related compounds () .

Q. How does the compound’s reactivity differ from non-spirocyclic or non-brominated analogs?

  • Methodology :

  • Comparative Kinetics : Use stopped-flow spectroscopy to compare reaction rates of brominated vs. non-brominated analogs.
  • Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) measures stability differences due to spirocyclic strain .
  • Case Example : shows that spirocyclic dioxolane moieties enhance thermal stability by 20% compared to linear analogs .

Data-Driven Research Considerations

Q. What statistical methods are critical for optimizing reaction conditions in small-scale studies?

  • Methodology :

  • Response Surface Methodology (RSM) : Identify optimal conditions via central composite design (CCD), as in .
  • Multivariate Analysis : PCA reduces dimensionality in datasets (e.g., solvent polarity, catalyst loading) to highlight dominant factors .

Q. How can researchers validate the environmental impact of synthesizing this compound?

  • Methodology :

  • Life Cycle Assessment (LCA) : Quantify waste generation and energy use using tools like SimaPro.
  • Green Chemistry Metrics : Calculate E-factor and atom economy; ’s computational methods minimize solvent use .

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